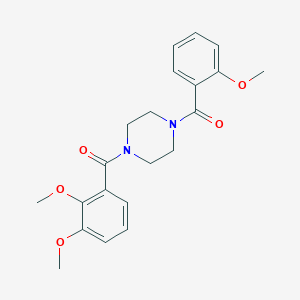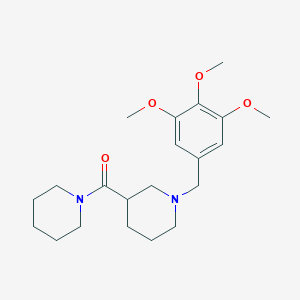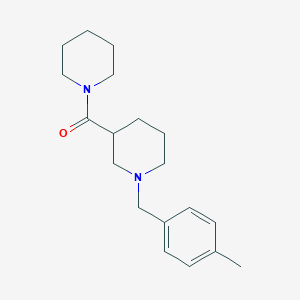![molecular formula C18H27N3O B247365 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as PIPPA, is a chemical compound that belongs to the class of azepane derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to bind to the muscarinic acetylcholine receptor and inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is believed to be responsible for the pharmacological effects of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
Biochemical and Physiological Effects:
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential use as an anxiolytic and antidepressant. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to improve cognitive function in animal models, indicating its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also exhibits a wide range of pharmacological properties, making it useful for studying various physiological and biochemical processes. However, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has not been extensively studied in humans, which limits its potential use in clinical settings.
将来の方向性
There are several future directions for research on 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in the treatment of pain, anxiety, and depression in humans. Additionally, future research could focus on developing new derivatives of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane with improved pharmacological properties and reduced side effects.
合成法
The synthesis of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of sodium borohydride. The resulting intermediate is then reacted with 1-bromoadamantane to form the final product, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. This method has been optimized to yield high purity and yield of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
科学的研究の応用
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
分子式 |
C18H27N3O |
分子量 |
301.4 g/mol |
IUPAC名 |
azepan-1-yl-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H27N3O/c22-18(21-12-5-1-2-6-13-21)16-8-7-11-20(14-16)15-17-9-3-4-10-19-17/h3-4,9-10,16H,1-2,5-8,11-15H2 |
InChIキー |
TWICQFAVVXGLRU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
正規SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)





![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
